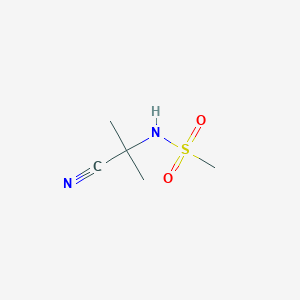![molecular formula C7H3BrClNO B1278664 3-Bromo-4-clorofuro[3,2-c]piridina CAS No. 220939-72-0](/img/structure/B1278664.png)
3-Bromo-4-clorofuro[3,2-c]piridina
Descripción general
Descripción
3-Bromo-4-chlorofuro[3,2-c]pyridine (BCFP) is an organic compound of the fused pyridine class that is used in a wide range of scientific applications. It is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and two oxygen atoms. BCFP is widely used in the synthesis of a variety of compounds, including drugs and pharmaceuticals, and in the study of the biochemical and physiological effects of various compounds. It is also used in the study of the mechanism of action of various compounds and in the study of the advantages and limitations of laboratory experiments.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
3-Bromo-4-clorofuro[3,2-c]piridina: es un compuesto de interés en la investigación farmacéutica debido a su potencial como bloque de construcción para la síntesis de diversos agentes terapéuticos. Su estructura única permite la creación de nuevos fármacos que podrían interactuar con objetivos biológicos de maneras específicas, lo que podría conducir a tratamientos para enfermedades que actualmente tienen opciones limitadas .
Ciencia de los Materiales
En la ciencia de los materiales, este compuesto se puede utilizar para desarrollar nuevos semiconductores orgánicos. Sus sustituyentes de bromo y cloro pueden facilitar la formación de complejos de transferencia de carga, que son esenciales para crear materiales con propiedades electrónicas deseables para su uso en células solares y otros dispositivos electrónicos .
Síntesis Química
This compound: sirve como un intermedio versátil en la síntesis química. Puede sufrir diversas reacciones, incluidas reacciones de acoplamiento y sustituciones, para producir una amplia gama de compuestos heterocíclicos. Estos compuestos son cruciales en el desarrollo de tintes, pigmentos y otros productos químicos industriales .
Química Analítica
Este compuesto se puede utilizar como un estándar o referencia en química analítica para calibrar instrumentos como HPLC y LC-MS. Su estructura y propiedades bien definidas lo hacen adecuado para garantizar la precisión y exactitud de los métodos analíticos .
Investigación Agroquímica
En la investigación agroquímica, los derivados de This compound podrían explorarse por su potencial como pesticidas o herbicidas. Los átomos de halógeno presentes en el compuesto pueden ser críticos para la actividad biológica contra diversas plagas y malezas .
Química Computacional
La estructura del compuesto se puede utilizar en química computacional para modelar interacciones con objetivos biológicos o para simular su comportamiento en diferentes entornos. Software como Amber y GROMACS puede utilizar la estructura del compuesto para simulaciones de dinámica molecular, que son fundamentales para comprender sus propiedades a nivel atómico .
Propiedades
IUPAC Name |
3-bromo-4-chlorofuro[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWDCUWEVVDVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443446 | |
| Record name | 3-bromo-4-chlorofuro[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220939-72-0 | |
| Record name | 3-bromo-4-chlorofuro[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

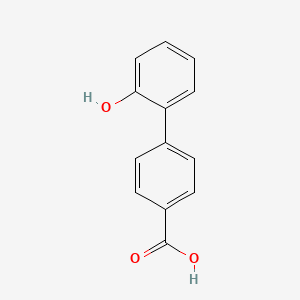
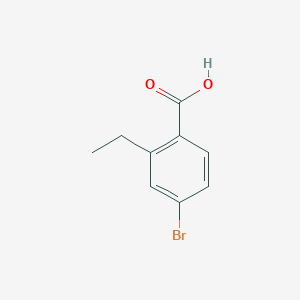

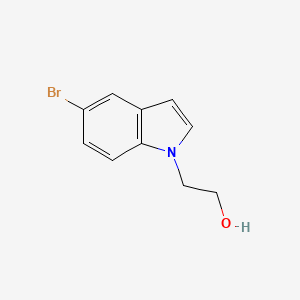
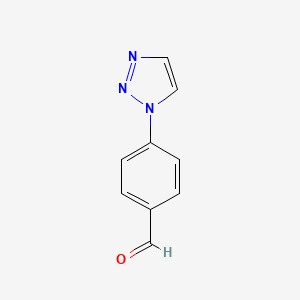
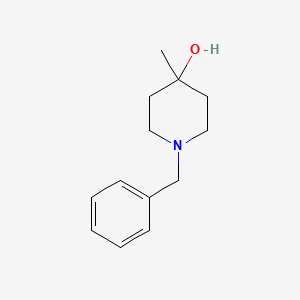
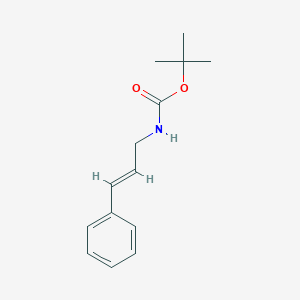

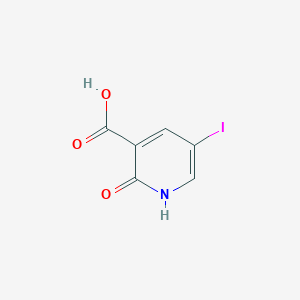
![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-](/img/structure/B1278612.png)

![1-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B1278618.png)
